N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonyl and acetamide groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide
- N-(3-(trifluoromethyl)phenyl)methacrylamide
Uniqueness
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer therapy and antimicrobial activity. The trifluoromethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- In Vitro Studies : A derivative of this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism : The anticancer effects are thought to be mediated through the induction of apoptosis via caspase activation pathways. Specifically, compounds with trifluoromethyl groups have shown enhanced pro-apoptotic activity by promoting cell cycle arrest and inhibiting tumor growth .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations, suggesting a strong bactericidal effect .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death .
Case Studies
- Cytotoxicity Against Cancer Cells :
-
Antimicrobial Efficacy :
- In another investigation, the compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated promising antibacterial effects with MIC values lower than those of traditional antibiotics such as ciprofloxacin, highlighting its potential as an alternative treatment option for resistant bacterial strains .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Features |
---|---|---|
N-(4-{[3-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)acetamide | Structure | Exhibits enhanced receptor binding affinity due to piperazine ring. |
N-(4-{[4-chlorophenyl]piperazin-1-yl}phenyl)acetamide | Structure | Displays significant neuropharmacological effects. |
N-(4-{[2-methylphenyl]piperazin-1-yl}phenyl)acetamide | Structure | Modifications lead to varied receptor interactions and biological activities. |
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)19-12-5-7-13(8-6-12)23(21,22)14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKVQHBESBJLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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